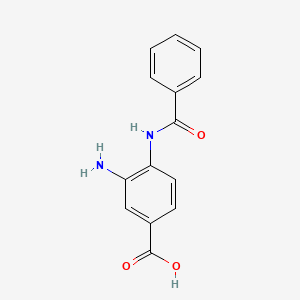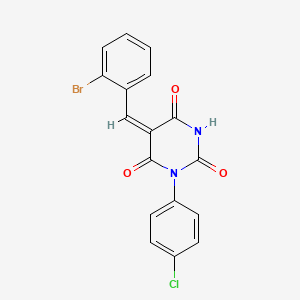![molecular formula C15H23NO B6132229 2-[propyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]ethanol](/img/structure/B6132229.png)
2-[propyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Propyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]ethanol, commonly known as PTN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTN belongs to the class of compounds known as β-adrenergic receptor agonists, which are known to have various physiological effects on the body.
Applications De Recherche Scientifique
PTN has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for various neurological disorders such as Alzheimer's disease and Parkinson's disease. PTN has also been studied for its potential to improve cardiac function and treat heart failure. Additionally, PTN has been shown to have anti-cancer properties, making it a potential treatment for various types of cancer.
Mécanisme D'action
PTN exerts its effects on the body by binding to and activating β-adrenergic receptors. These receptors are found throughout the body and are involved in various physiological processes such as heart rate, blood pressure, and glucose metabolism. By activating these receptors, PTN can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
PTN has been shown to have various biochemical and physiological effects on the body. It has been shown to decrease inflammation by reducing the production of pro-inflammatory cytokines. PTN has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, PTN has been shown to improve cardiac function by increasing contractility and reducing fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
PTN has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it a viable compound for scientific research. Additionally, PTN has been shown to have low toxicity, making it a safe compound for use in animal studies. However, one limitation of PTN is that it has a short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the study of PTN. One potential direction is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, PTN could be studied for its potential to improve cardiac function and treat heart failure. Another potential direction is to investigate the anti-cancer properties of PTN and its potential as a cancer treatment. Finally, further optimization of the synthesis method of PTN could lead to increased yield and purity, making it a more viable compound for scientific research.
Méthodes De Synthèse
PTN can be synthesized through a multi-step process, starting with the reaction of 2-naphthaldehyde with ethyl acetoacetate to form 2-ethoxynaphthalene-1,4-dione. This intermediate is then reacted with propylamine to form the final product, PTN. The synthesis of PTN has been optimized to increase yield and purity, making it a viable compound for scientific research.
Propriétés
IUPAC Name |
2-[propyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-2-9-16(10-11-17)15-8-7-13-5-3-4-6-14(13)12-15/h3-6,15,17H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYWCKKNULPAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxy-6-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6132154.png)

![1-(2-butyl-1H-imidazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6132159.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6132175.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]-1,4-dihydro-2,3-quinoxalinedione hydrochloride](/img/structure/B6132179.png)
![N-(1-{1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6132184.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6132186.png)
![2-[1-(4-methylbenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6132194.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B6132197.png)
![6-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6132198.png)
![3-chloro-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B6132203.png)
![{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride](/img/structure/B6132216.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6132222.png)